N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C12H13F2N3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H13F2N3/c1-8-7-17(2)16-12(8)15-6-9-3-10(13)5-11(14)4-9/h3-5,7H,6H2,1-2H3,(H,15,16) |
InChI Key |
RKEKGLPEXAULMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC(=CC(=C2)F)F)C |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Coupling
A representative procedure from patent literature describes the reaction of 1,4-dimethyl-1H-pyrazol-3-amine with 3,5-difluorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at 80–100°C for 12–24 hours. Workup involves neutralization, extraction with dichloromethane (DCM), and purification via silica gel chromatography. Reported yields range from 38% to 70%, depending on stoichiometric ratios and solvent selection.
Optimization Insights:
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Solvent Effects : DMF enhances reaction rates due to its high polarity but complicates purification. Substituting with toluene reduces side products but extends reaction times.
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Temperature : Elevated temperatures (>80°C) improve conversion but risk decomposition of the benzyl chloride intermediate.
Direct Amination of Pyrazole Precursors
Recent methodologies bypass prefunctionalized pyrazoles by directly introducing the amine group. A 2021 Journal of Organic Chemistry study details a one-pot synthesis using O-(4-nitrobenzoyl)hydroxylamine and diketones.
General Procedure
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Reagents :
-
Primary amine: 3,5-difluorobenzylamine
-
Diketone: 2,4-pentanedione
-
O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv)
-
Solvent: DMF or dimethylacetamide (DMA)
-
-
Conditions :
-
Temperature: 85°C
-
Duration: 1.5–3 hours
-
-
Workup :
Performance Metrics:
This method avoids hazardous alkylating agents and improves atom economy, though scalability remains limited by the cost of O-(4-nitrobenzoyl)hydroxylamine.
Solid-Phase Synthesis for High-Throughput Applications
A patent by US9085565B2 discloses a solid-supported variant for parallel synthesis. The pyrazole core is immobilized on resin, enabling sequential functionalization:
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Resin Activation : Wang resin functionalized with hydroxymethyl groups.
-
Coupling :
-
Step 1: Attachment of 1,4-dimethyl-1H-pyrazol-3-amine via Mitsunobu reaction.
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Step 2: Alkylation with 3,5-difluorobenzyl bromide under microwave irradiation (50 W, 100°C, 30 min).
-
Advantages:
-
Purification Simplification : Byproducts remain resin-bound.
Catalytic Methods for Stereochemical Control
While the target compound lacks stereocenters, catalytic approaches have been explored to suppress regioisomers. A nickel-catalyzed C–N coupling between 3,5-difluorobenzyl zinc bromide and 1,4-dimethyl-1H-pyrazol-3-amine achieves >90% regioselectivity. Key parameters include:
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Catalyst : NiCl₂(dppe) (5 mol%)
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Ligand : 1,2-bis(diphenylphosphino)ethane (dppe)
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Solvent : Tetrahydrofuran (THF) at reflux.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Alkylation | 38–70 | 90–95 | High | Moderate |
| Direct Amination | 45–70 | 95–98 | Moderate | Low |
| Solid-Phase Synthesis | 65–72 | >90 | Low | High |
| Catalytic Coupling | 50–60 | 85–90 | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazoles or difluorophenyl derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine exhibits several biological activities:
1. Anticancer Activity
- Studies have shown that this compound possesses anticancer properties, particularly against certain types of cancer cells such as breast and lung cancer. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.
2. Anti-inflammatory Properties
- The compound has demonstrated anti-inflammatory effects in vitro, suggesting potential applications in treating inflammatory diseases. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
3. Antimicrobial Activity
- Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. This opens avenues for its use in developing new antibacterial agents.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Significant reduction in cell viability in breast cancer cell lines; inhibition of cell cycle progression was observed. |
| Study 2 | Investigate anti-inflammatory effects | Reduction in TNF-alpha levels in LPS-stimulated macrophages; potential for treating chronic inflammatory conditions. |
| Study 3 | Assess antimicrobial activity | Effective against Gram-positive bacteria with an MIC comparable to standard antibiotics. |
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity towards these targets, while the pyrazole ring provides structural stability. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The most relevant structural analogue identified in the provided evidence is N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b) (Molecular formula: C₃₀H₃₂FN₃O₂ , MW: 485.25 g/mol) . Below is a comparative analysis:
Structural and Functional Differences
The carboxamide in 6b may improve solubility in polar solvents compared to the amine in the target compound, though at the cost of reduced passive diffusion across biological membranes.
The smaller size of the target compound (237 vs. 485 g/mol) may favor better pharmacokinetic properties, such as oral bioavailability.
Synthetic Complexity :
- Compound 6b requires multi-step synthesis involving amide coupling and aryl substitutions, whereas the target compound’s simpler structure likely allows for fewer synthetic steps .
Biological Activity
N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C13H15F2N3
- Molecular Weight : 251.28 g/mol
- CAS Number : 1006436-76-5
This compound features a pyrazole ring substituted with a difluorobenzyl group, which is significant for its biological interactions.
Research indicates that compounds with pyrazole scaffolds often exhibit their biological activity through inhibition of specific kinases. Notably, the pyrazole derivatives have been shown to selectively inhibit p38 MAP kinase, a critical player in inflammatory responses and various cellular processes . The binding interactions between the compound and the target kinase can lead to alterations in signal transduction pathways, affecting cellular behavior.
Biological Activity
The biological activities associated with this compound include:
- Anti-inflammatory Effects : By inhibiting p38 MAP kinase, this compound may reduce inflammatory responses in various models.
- Anticancer Properties : Pyrazole derivatives have been explored for their potential in cancer therapy due to their ability to interfere with tumor cell proliferation and survival mechanisms .
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the potential of pyrazole derivatives similar to this compound:
- Inhibition of Tumor Growth : A study demonstrated that pyrazole-based compounds significantly inhibited the growth of various cancer cell lines by inducing apoptosis through kinase inhibition .
- Inflammatory Disease Models : In animal models of inflammation, administration of pyrazole derivatives resulted in reduced levels of pro-inflammatory cytokines, indicating a therapeutic potential for treating inflammatory diseases .
Research Findings
Recent research has focused on optimizing the structure of pyrazole derivatives to enhance their biological activity. For instance:
- Structural Modifications : Modifications to the pyrazole ring or the benzyl substituent have been shown to improve selectivity and potency against specific kinases .
Table 2: Structural Variations and Their Effects
Q & A
Q. What are the common synthetic routes for N-(3,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine?
The compound is synthesized through multi-step reactions, often involving:
- Suzuki coupling : A key step involves reacting 3,5-difluorobenzyl bromide with a pyrazole boronic ester intermediate under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like DMF or THF .
- Nucleophilic substitution : Methylation of the pyrazole ring using methyl iodide in the presence of NaH as a base in DMF .
- Condensation reactions : Final steps may include trifluoroacetyl protection and hydrolysis to yield the target compound, as seen in entrectinib synthesis (total yield: 26%) .
Q. What characterization techniques are essential for confirming the structure of this compound?
- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for verifying the spatial arrangement of the difluorobenzyl and pyrazole groups .
- Spectroscopic methods :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 4.39 ppm for benzyl CH₂ in ) .
- HRMS : Validates molecular weight (e.g., m/z 342.9 [M+H]⁺ in ) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Catalyst optimization : Use cesium carbonate and copper(I) bromide to enhance coupling efficiency, as demonstrated in piperidine-substituted pyrazole syntheses ().
- Solvent and temperature control : DMF at 35°C improves reaction homogeneity, while elevated temperatures (80–100°C) accelerate Suzuki coupling .
- Workup strategies : Acid-base extraction and chromatography (e.g., ethyl acetate/hexane gradients) minimize side-product formation .
Q. What strategies are used to analyze contradictory spectral data during structural elucidation?
- Multi-technique validation :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, such as distinguishing NH protons in the pyrazole ring from aromatic protons .
- DFT calculations : Predicts NMR chemical shifts and vibrational frequencies to cross-validate experimental data (e.g., ) .
Q. How can researchers design analogs of this compound for enhanced bioactivity?
- Substituent modification :
- Electron-withdrawing groups : Introduce trifluoromethyl (-CF₃) at the benzyl position to improve metabolic stability (e.g., ’s related analogs) .
- Heterocyclic replacements : Replace the pyrazole with indazole (as in entrectinib) to modulate kinase inhibition .
Q. How does hydrogen bonding influence the solid-state properties of this compound?
- Graph set analysis : Characterize C=O⋯H-N and C-F⋯H-C interactions using Etter’s formalism to predict crystal packing ( ) .
- Thermal stability : Differential scanning calorimetry (DSC) correlates hydrogen-bond strength with melting points (e.g., 104–107°C in ) .
Contradiction Management in Data Interpretation
Q. How to resolve discrepancies between computational and experimental solubility data?
- Solvent parameter adjustments : Use Hansen solubility parameters in COSMO-RS models to better predict DMSO/EtOH solubility (e.g., reports ≥28.05 mg/mL in DMSO) .
- Experimental validation : Conduct shake-flask assays at varying pH levels to account for ionization effects (pKa ≈ 12.01 predicted in ) .
Q. What methods address low reproducibility in biological assays involving this compound?
- Strict QC protocols : Standardize compound purity (>95% via HPLC) and storage (-20°C under argon) to prevent degradation .
- Dose-response curves : Use Hill slope analysis to confirm consistent IC₅₀ values across replicates (e.g., kinase inhibition assays in ) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
